

(S)-MCOPPB CAS number and chemical information

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Compound of Interest

Compound Name: (S)-MCOPPB

Cat. No.: B1683878

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An In-depth Technical Guide to **(S)-MCOPPB**: A Selective Nociceptin/Orphanin FQ Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **(S)-MCOPPB**, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFFQ) peptide (NOP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Information

(S)-MCOPPB, also known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule that has been instrumental in the study of the NOP receptor system.^{[1][2]}

Property	Value	Reference
CAS Number	1028969-49-4 (free base)	[2]
1108147-88-1 (trihydrochloride)	[2]	
IUPAC Name	1-[1-(1-methylcyclooctyl)-4-piperidiny]-2-[(3R)-3-piperidiny]-1H-benzimidazole	[2]
Molecular Formula	C ₂₆ H ₄₀ N ₄	[2]
Molecular Weight	408.634 g/mol	[2]
Synonyms	MCOPPB	[1]

Mechanism of Action and Signaling Pathway

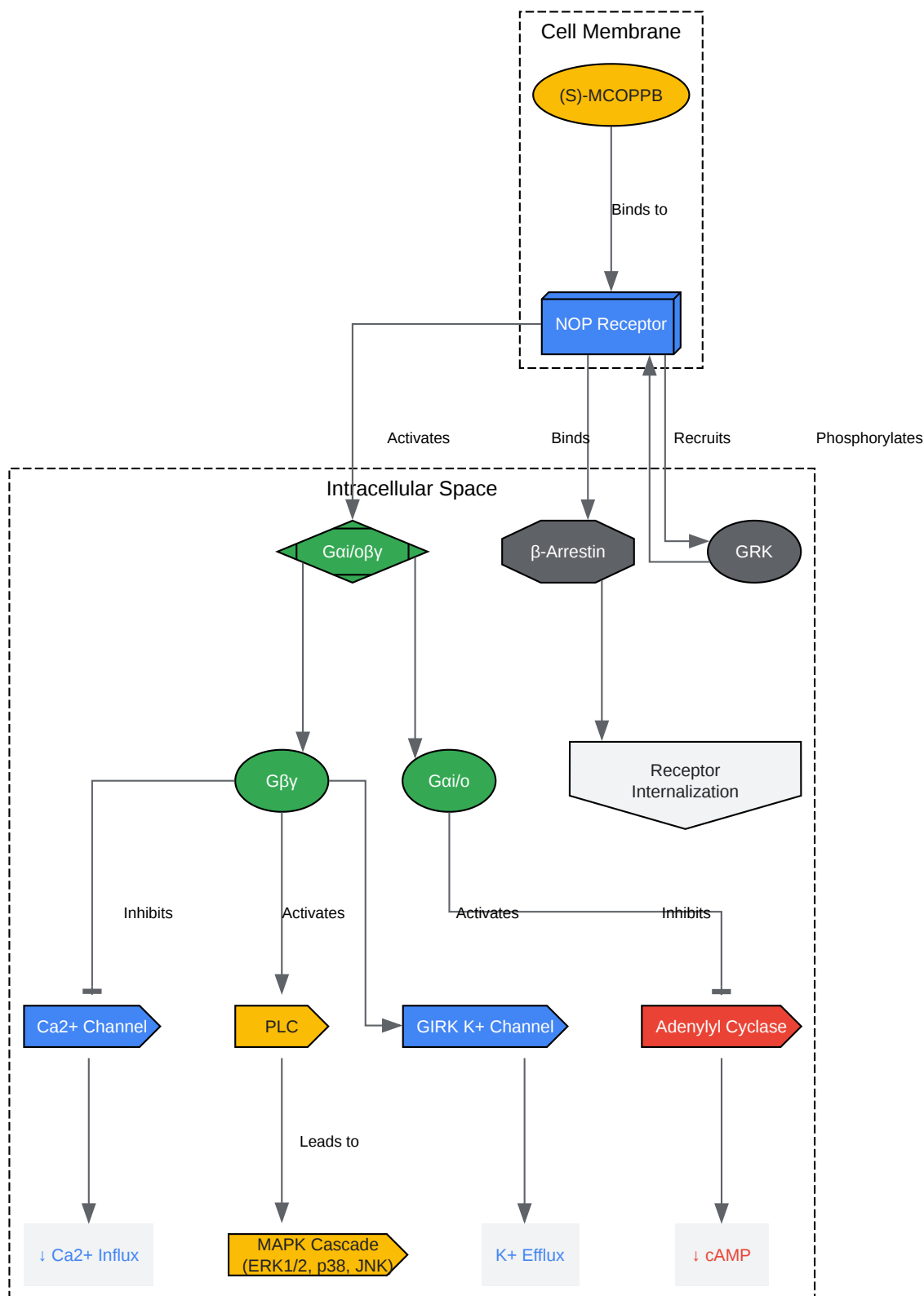
(S)-MCOPPB is a potent and selective full agonist for the NOP receptor, the fourth member of the opioid receptor superfamily.[1] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and learning.[3][4]

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gai/o). This initiates a cascade of intracellular signaling events, primarily characterized by:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
- Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[6][7]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK.[6]

Following activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β -arrestin. This process mediates receptor

desensitization and internalization, which are crucial for regulating the duration and intensity of the signal.[3][5]



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Figure 1: NOP Receptor Signaling Pathway

Quantitative Data

(S)-MCOPPB exhibits high affinity and selectivity for the NOP receptor over other classical opioid receptors.

Table 1: Receptor Binding Affinity and Selectivity

Receptor	Binding Affinity (pKi)	Selectivity vs. NOP	Reference
Human NOP	10.07 ± 0.01	-	[8]
μ-Opioid	-	12-fold	[8]
κ-Opioid	-	270-fold	[8]
δ-Opioid	-	>1000-fold	[8]

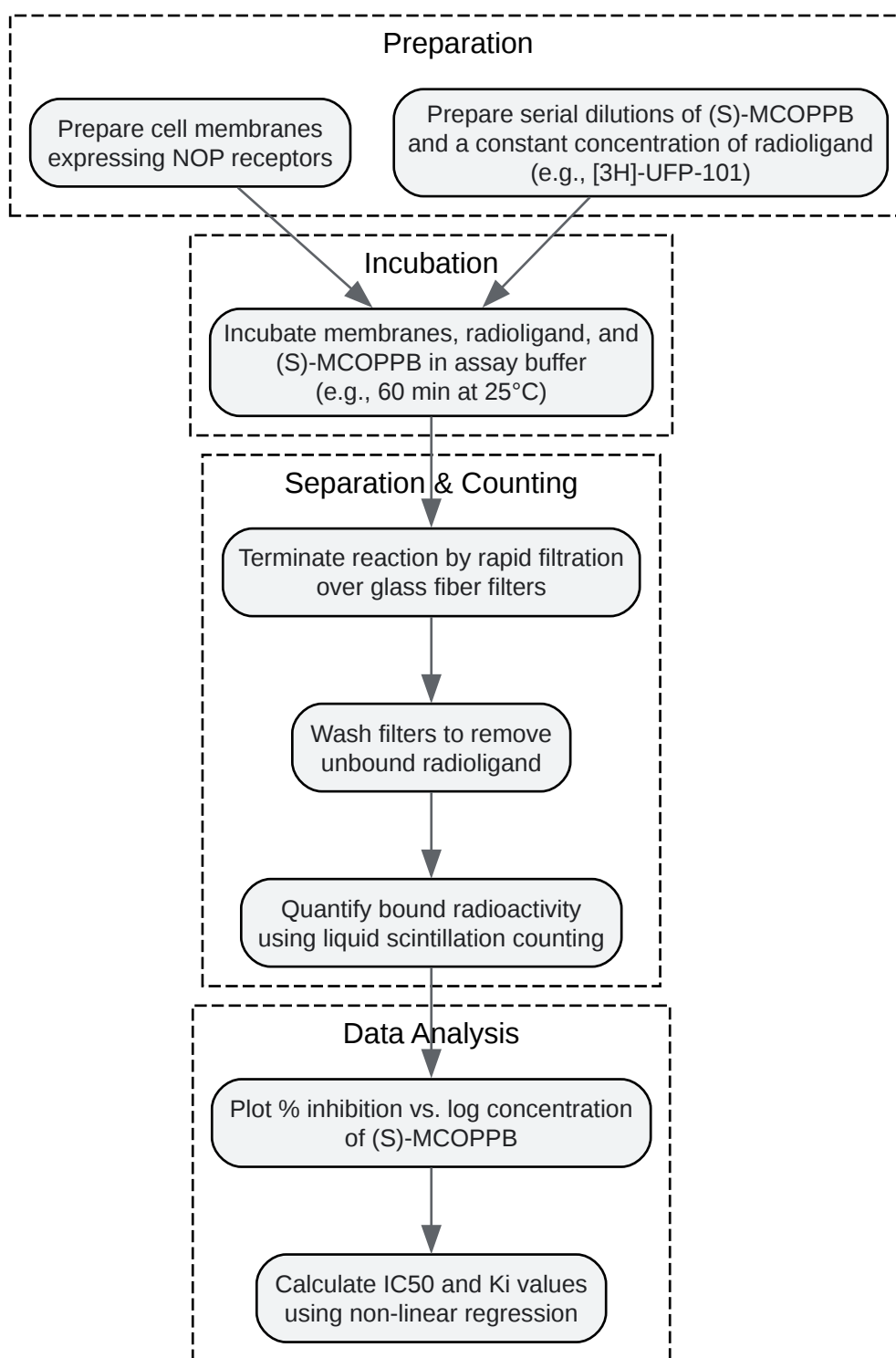
Table 2: In Vitro Functional Activity

Assay	Parameter	Value	Cell Line	Reference
GTPγS Binding	Full Agonist	-	CHO-hNOP	[9]
Calcium Mobilization	Full Agonist	-	CHO-hNOP-Gαq5	[9]
Dynamic Mass Redistribution	Full Agonist	Potent	CHO-hNOP	[9]

Experimental Protocols

In Vitro Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of **(S)-MCOPPB** to the NOP receptor using a competitive displacement assay.



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Figure 2: Radioligand Binding Assay Workflow

Methodology:

- Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation.[\[10\]](#)
- Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable NOP receptor radioligand (e.g., [^3H]-UFP-101) and varying concentrations of the unlabeled test compound ((**S**)-**MCOPPB**).[\[10\]](#)
- Incubation: The reaction mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[\[7\]](#)
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while unbound ligand passes through.[\[10\]](#)[\[11\]](#)
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[\[11\]](#)
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[\[11\]](#)
- Data Analysis: The concentration of (**S**)-**MCOPPB** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

In Vivo Anxiolytic Activity - Vogel Conflict Test

This protocol describes a common behavioral assay in mice to evaluate the anxiolytic-like effects of (**S**)-**MCOPPB**.

Methodology:

- Animal Preparation: Male mice are water-deprived for a period (e.g., 24 hours) before the test to motivate them to drink.[\[8\]](#)
- Drug Administration: (**S**)-**MCOPPB** is administered orally (p.o.) at various doses (e.g., 10 mg/kg) at a specified time before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) are included.[\[8\]](#)

- **Test Procedure:** The mouse is placed in a test chamber with a drinking spout. After a period of adaptation and drinking, each lick is paired with a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.
- **Data Collection:** The number of shocks received (or licks punished) during a fixed test period (e.g., 5 minutes) is recorded.
- **Data Analysis:** Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group. The data is analyzed using appropriate statistical methods (e.g., ANOVA).[8]

Senolytic Activity

Recent studies have revealed that **(S)-MCOPPB** also possesses senolytic properties, meaning it can selectively induce apoptosis in senescent cells.[12][13] This was discovered through high-throughput screening of a library of pharmacologically active compounds.[14] In in vitro models, **(S)-MCOPPB** was shown to reduce the number of senescent cells, and in vivo studies in mice demonstrated a reduction in the senescence cell burden in peripheral tissues.[12][14] Mechanistically, this effect may be linked to the activation of transcriptional networks involved in immune responses.[12]

Conclusion

(S)-MCOPPB is a valuable research tool for investigating the NOP receptor system. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[1] Its demonstrated anxiolytic and more recently discovered senolytic effects highlight the therapeutic potential of targeting the NOP receptor for a range of disorders, from anxiety to age-related diseases.[8][12] This guide provides core technical information to aid researchers in designing and interpreting experiments involving this significant pharmacological agent.

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